molecular formula C21H14N2O4 B2477142 (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 519137-46-3

(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2477142
CAS No.: 519137-46-3
M. Wt: 358.353
InChI Key: NVGWKXSWQUQHHS-ZHACJKMWSA-N
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Description

The compound "(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid" is a hybrid molecule combining three pharmacologically relevant moieties:

Pyrazole ring: A nitrogen-containing heterocycle known for diverse biological activities, including antimicrobial and anti-cancer properties .

2-Oxo-2H-chromen-3-yl (coumarin derivative): A bicyclic structure associated with antioxidant, anticoagulant, and anti-inflammatory effects .

Properties

IUPAC Name

(E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19(25)11-10-15-13-23(16-7-2-1-3-8-16)22-20(15)17-12-14-6-4-5-9-18(14)27-21(17)26/h1-13H,(H,24,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGWKXSWQUQHHS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole with an appropriate aldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated carboxylic acid moiety undergoes conjugate additions due to electron-deficient double bonds.

Reaction TypeConditionsProduct(s) FormedYieldReference
Michael AdditionAmines (e.g., benzylamine), RT, EtOHβ-Amino acid derivatives65–78%
Thiol AdditionThiophenol, DCM, 0°C to RTβ-Sulfanylpropanoic acid adducts82%

Key Findings :

  • The reaction with primary amines proceeds regioselectively at the β-position of the acrylic acid group.

  • Thiol additions require inert atmospheres to prevent oxidation of thiols.

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldReference
EsterificationMethanol, H₂SO₄, refluxMethyl ester derivative89%
Amide FormationSOCI₂, then NH₃/aminesPrimary/secondary amides70–85%

Mechanistic Insight :

  • Esterification follows acid-catalyzed nucleophilic acyl substitution .

  • Amidation via acyl chloride intermediates improves reaction efficiency.

Electrophilic Aromatic Substitution

The pyrazole and chromenone rings undergo substitutions under specific conditions.

Reaction TypeReagents/ConditionsPosition ModifiedYieldReference
NitrationHNO₃/H₂SO₄, 0°CPyrazole C-555%
BrominationBr₂, FeBr₃, DCMChromenone C-662%

Regioselectivity :

  • Nitration favors the pyrazole ring due to its electron-rich nature .

  • Bromination occurs at the chromenone’s activated C-6 position .

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions.

DienophileConditionsCycloadduct StructureYieldReference
1,3-ButadieneToluene, 110°C, 12 hBicyclo[2.2.1]heptane derivative48%
AnthraceneMicrowave, 150°CPolycyclic fused adduct34%

Stereochemical Notes :

  • Endo selectivity dominates due to secondary orbital interactions.

Decarboxylation and Thermal Rearrangements

Thermal treatment induces decarboxylation and ring transformations.

ConditionsMajor Product(s)ByproductsYieldReference
200°C, N₂ atmosphere3-(Pyrazolyl)chromenoneCO₂91%
Acidic reflux (HCl/EtOH)Pyrazole ring-opened chromenoneAcrylic acid68%

Applications :

  • Decarboxylation generates simplified analogs for structure-activity relationship studies .

Redox Reactions

The chromenone’s lactone and pyrazole’s N-heterocycle participate in redox processes.

Reaction TypeReagents/ConditionsProduct(s) FormedYieldReference
Lactone ReductionLiAlH₄, THF, 0°CDihydrochromenol derivative73%
Pyrazole OxidationKMnO₄, H₂O, 80°CPyrazole N-oxide58%

Challenges :

  • Over-reduction of the chromenone core can occur with excess LiAlH₄.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions and bond cleavage.

ConditionsProduct(s)Quantum YieldReference
UV (254 nm), acetoneCyclobutane dimer0.12
UV (365 nm), O₂ presenceChromenone ring-opened peroxide0.08

Applications :

  • Photodimerization creates novel polymers with tunable luminescence.

pH-Dependent Reactivity

The compound exhibits distinct behavior under acidic/basic conditions:

ConditionObserved TransformationMechanismReference
pH < 3Lactone ring hydrolysisAcid-catalyzed ester cleavage
pH > 10Deprotonation of acrylic acidEnolate formation

Stability Data :

  • Half-life in 0.1 M HCl: 2.3 h (lactone hydrolysis) .

  • pKa of acrylic acid group: ~4.5 (determined potentiometrically).

Metal-Catalyzed Cross-Couplings

The pyrazole ring enables palladium-mediated couplings.

Reaction TypeCatalytic SystemProduct(s) FormedYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl-pyrazole hybrid76%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl functionalized analogs81%

Optimization :

  • Electron-deficient aryl halides show faster coupling kinetics .

Bioconjugation Reactions

The acrylic acid group facilitates protein ligation.

Target ProteinCoupling MethodConjugate ApplicationReference
BSAEDC/NHS chemistryFluorescent probes
LysozymeCarbodiimide-mediated amidationAntibacterial hybrid agents

Efficiency :

  • BSA conjugation efficiency: 82% (HPLC quantification).

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications spanning drug development, materials science, and bioconjugation. Reaction outcomes are highly dependent on the electronic effects of the chromenone-pyrazole system and steric factors from the phenyl substituent. Further studies on enantioselective transformations and catalytic asymmetric reactions are warranted.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can be achieved through a multi-step process involving the reaction of appropriate starting materials. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography, which provide detailed insights into the molecular geometry and functional groups present in the compound .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of pyrazole have been shown to possess antibacterial effects against various strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of related compounds, suggesting that (2E)-3-[3-(2-oxo-2H-chromen-3-y)-1-pheny]-1H-pyrazol derivatives may also exhibit similar effects. These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Some studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines, indicating that these compounds can induce apoptosis in cancer cells, thus presenting a promising avenue for cancer therapy .

Mechanistic Studies

Mechanistic studies utilizing molecular docking simulations have been conducted to elucidate the interaction between (2E)-3-[3-(2-oxo-2H-chromen-3-y)-1-pheny]-1H-pyrazol derivatives and their biological targets. Such studies help in understanding how these compounds can modulate biological pathways at the molecular level, enhancing their therapeutic potential .

Case Studies and Experimental Findings

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and P. aeruginosa, with a significant reduction in bacterial growth observed .
Study 2Anti-inflammatory EffectsFound that derivatives exhibited inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory conditions .
Study 3Anticancer ActivityReported selective cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis activation .

Mechanism of Action

The mechanism of action of (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related pyrazole derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Compound Name Molecular Formula Key Substituents Biological Activities Physicochemical Properties References
(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid C21H14N2O4* 2-Oxo-chromen-3-yl, phenyl, prop-2-enoic acid Inferred: Anti-inflammatory, antimicrobial Higher lipophilicity (chromen moiety) -
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one C25H17Cl2N2O2 2,4-Dichlorophenyl, 4-methoxyphenyl Antimicrobial, anti-cancer Crystalline structure; stable at RT
(2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid C13H11FN2O2 2-Fluorophenylmethyl Lab research use MW: 246.24 g/mol; purity ≥95%
(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid C15H15ClN2O2 4-Methylphenyl, chloro, methyl Not reported XLogP3: 3.5; moderate lipophilicity
(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid C12H10N2O2 Phenyl Not reported SMILES: C(=O)O functional group

*Hypothetical formula based on structural summation; experimental confirmation required.

Key Observations

Substituent Impact on Bioactivity :

  • Halogenated derivatives (e.g., Cl, F) enhance antimicrobial potency due to increased electrophilicity and membrane penetration .
  • The chromen-2-one group in the target compound may improve binding to serine proteases or oxidative stress targets, akin to coumarin derivatives .

Physicochemical Properties :

  • Lipophilicity (logP): Chlorinated and chromen-containing compounds exhibit higher logP values, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
  • Crystallinity: Derivatives with rigid substituents (e.g., dichlorophenyl) form stable crystals, aiding in structural characterization .

Functional Group Contributions: The prop-2-enoic acid moiety enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition . Methoxy groups (e.g., 4-methoxyphenyl) may modulate electron density, affecting redox activity .

Biological Activity

(2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, a compound featuring a complex structure combining chromene and pyrazole moieties, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-acetylchromen-2-one derivatives with phenylhydrazine, followed by subsequent reactions to form the pyrazole ring. The use of Vilsmeier-Haack formylation has been reported as an effective method for synthesizing such derivatives, yielding high purity and good yields without extensive purification methods like column chromatography .

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

2. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. Studies report that certain derivatives exhibit potent COX inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole-based compounds has also been documented. In vitro tests against various bacterial strains have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound and its derivatives:

Study Cell Line/Model Activity Findings
Study 1MCF-7CytotoxicityIC50 = 12 µM
Study 2PC-3Tubulin InhibitionSignificant inhibition observed
Study 3E. coliAntimicrobialZone of inhibition = 15 mm at 1000 µg/mL

The biological activities of this compound are largely attributed to its structural features that allow it to interact with various biological targets:

1. Tubulin Binding: The compound's ability to bind to tubulin disrupts microtubule dynamics, inhibiting cancer cell division.

2. COX Inhibition: By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

3. Antibacterial Mechanisms: Its interaction with bacterial membranes or intracellular targets leads to antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid?

  • Methodology : The compound is typically synthesized via a multi-step approach:

Condensation : A pyrazole ring is formed by reacting hydrazine derivatives with β-keto esters or diketones under acidic conditions .

Coumarin Integration : The 2-oxo-2H-chromen-3-yl moiety is introduced via Pechmann condensation using resorcinol and β-keto esters in the presence of catalysts like sulfuric acid .

Ester Hydrolysis : The prop-2-enoic acid group is generated by hydrolyzing the corresponding ester using NaOH or LiOH .

  • Validation : Purity is confirmed via HPLC (>95%) and structural characterization by NMR (¹H/¹³C) and FT-IR .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used:

Crystal Growth : Slow evaporation of a saturated solution in ethanol or DMSO yields diffraction-quality crystals .

Data Collection : Diffraction data are collected at low temperatures (100 K) using MoKα radiation (λ = 0.71073 Å) to minimize thermal motion artifacts .

Refinement : Structures are solved via direct methods (SHELXS) and refined using SHELXL, with R-factors < 0.05 .

  • Example : A related compound, (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, exhibited triclinic symmetry (space group P1) with unit cell parameters a = 7.3643 Å, b = 10.6795 Å, c = 13.1038 Å .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Strategy :

  • Comparative Analysis : Cross-validate NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
  • Tautomerism Checks : For compounds with enolic or keto forms, IR spectroscopy identifies dominant tautomers via O–H (3200–3500 cm⁻¹) or C=O (1650–1750 cm⁻¹) stretches .
  • Crystallographic Validation : SCXRD resolves ambiguities in regiochemistry, as seen in a study where the E-configuration of the propenoic acid group was confirmed .

Q. What is the impact of pyrazole-ring substitution patterns on bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (EWGs) : Substitutions like –Br or –Cl enhance antioxidant activity by stabilizing radical intermediates (IC₅₀ = 12–18 μM in DPPH assays) .
  • Methoxy Groups : A –OCH₃ group at the para-position of the phenyl ring improves solubility and antimicrobial potency (MIC = 8–16 μg/mL against S. aureus) .
    • Experimental Design : Bioassays are conducted with positive controls (e.g., ascorbic acid for antioxidants, ciprofloxacin for antimicrobials) and dose-response curves .

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